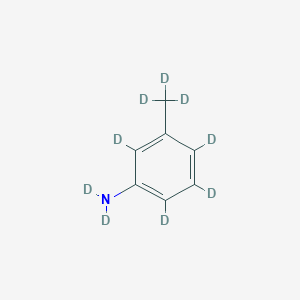

M-Toluidine-D9

Beschreibung

BenchChem offers high-quality M-Toluidine-D9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M-Toluidine-D9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N,2,3,4,6-hexadeuterio-5-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPMNFTHPTTDI-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: High-Fidelity Isotopic Enrichment of m-Toluidine-D9

Topic: Isotopic Enrichment of M-Toluidine-D9 (98 atom % D) Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The synthesis and validation of perdeuterated m-toluidine (

Achieving >98 atom % D requires overcoming the thermodynamic differences between the labile amine protons, the aromatic ring protons, and the kinetically stable methyl protons. This guide details a robust Hydrothermal Catalytic Exchange (HTCE) protocol, favored in industrial applications for its scalability over de novo synthesis, and establishes a self-validating analytical framework using qNMR and HRMS.

The Physics of Enrichment: Thermodynamic Barriers

To achieve "D9" status, three distinct chemical environments must be deuterated. Understanding the energy barriers of each is prerequisite to the protocol.

| Position | Group | Exchange Mechanism | Difficulty | Conditions Required |

| N-H | Amine ( | Rapid Solvent Exchange | Low | Ambient |

| Ar-H | Aromatic Ring | Electrophilic Substitution / Metal Catalysis | Medium | |

| C-H | Methyl ( | C-H Activation / Radical Mechanism | High |

Critical Insight: Many commercial "D9" reagents degrade to "D7" upon exposure to air because the amine deuterons (

Protocol: Hydrothermal Catalytic Exchange (HTCE)

Objective: Conversion of native m-toluidine to m-toluidine-D9 (>98% D).

While de novo synthesis (nitration of Toluene-D8) is possible, it suffers from isomer separation losses. The HTCE method described below utilizes a Pt/C catalyst under high-temperature acidic conditions to force exchange on the stubborn methyl group.

Reagents & Equipment

-

Substrate: m-Toluidine (High Purity >99%).

-

Solvent: Deuterium Oxide (

, >99.9% D). -

Catalyst: 5% Platinum on Carbon (Pt/C), wetted.

-

Additive: Deuterium Chloride (DCl) or concentrated HCl (catalytic amount to lower pH < 1).

-

Vessel: High-pressure stainless steel autoclave (Parr reactor) with PTFE liner.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

To remove surface oxides and adsorbed hydrogen, suspend the Pt/C catalyst in

Step 2: Reaction Assembly Load the autoclave with:

-

m-Toluidine (1.0 eq)

- (20.0 eq - large excess drives equilibrium)

-

Pt/C (10 wt% relative to substrate)[1]

-

Acid Source: Adjust pH to ~1 using DCl.

-

Mechanistic Note: Acidic conditions protonate the amine, preventing catalyst poisoning by the nitrogen lone pair and increasing solubility.

-

Step 3: The High-Temperature Cycle

Seal the reactor. Purge with

-

Pressure Warning: Internal pressure will exceed 30 bar. Ensure the reactor is rated for 100 bar.

-

Kinetics: At

, only the ring exchanges. The jump to

Step 4: Isolation & Iteration Cool to room temperature. Filter catalyst (save for recycling). Extract the organic layer.

-

The Iteration Rule: A single pass usually yields ~85-90% D due to dilution of the deuterium pool. For >98% D, repeat Steps 2-3 with fresh

and fresh catalyst.

Step 5: Final Workup Neutralize with NaOD/D2O if necessary. Distill under reduced pressure. Store under Argon.

Workflow Visualization

Figure 1: Iterative Hydrothermal Catalytic Exchange workflow required to breach the methyl C-H activation barrier.

Analytical Validation (Self-Validating Systems)

Trusting the label is insufficient in high-stakes DMPK. You must validate the "D-purity" using orthogonal methods.

Quantitative NMR (qNMR)

Standard 1H-NMR is used to measure the absence of signal (residual protons).

-

Method: Dissolve sample in

(or -

Internal Standard: Add a known mass of Maleic Acid or DMSO (non-deuterated).

-

Calculation: Compare the integration of the residual methyl peak (approx 2.3 ppm) against the internal standard.

-

2H-NMR (Deuterium NMR): Alternatively, run 2H-NMR to positively identify the deuterated sites. This confirms regioselectivity (ensuring the methyl group is actually deuterated and not just lost/decomposed).

High-Resolution Mass Spectrometry (HRMS)

MS provides the isotopologue distribution (

-

Expectation: The molecular ion

for native m-toluidine is m/z 108.15. -

Target: The

for m-Toluidine-D9 is m/z 117.21 (approx). -

Acceptance Criteria: The intensity of the

peak should be >98% of the total ion cluster. Significant

Analysis Logic Flow

Figure 2: Decision matrix for validating isotopic purity using orthogonal analytical techniques.

Applications in DMPK

The utility of m-Toluidine-D9 extends beyond a simple standard.

-

Metabolic Stability (Kinetic Isotope Effect): Replacing H with D on the methyl group significantly slows down metabolism by Cytochrome P450 enzymes (specifically benzylic hydroxylation).

-

Internal Standard (IS): In LC-MS/MS bioanalysis, m-Toluidine-D9 co-elutes with the analyte but is mass-resolved. It compensates for matrix effects (ion suppression) perfectly because its physicochemical properties are nearly identical to the analyte.

References

- Isotope Effects in Chemistry and Biology. Kohen, A.; Limbach, H. H. CRC Press, 2005. (Foundational text on Kinetic Isotope Effects).

-

Catalytic H/D Exchange of Anilines.Journal of Labelled Compounds and Radiopharmaceuticals.

-

Safety Data Sheet: m-Toluidine-D9. LGC Standards.

-

Source:6

-

-

Quantitative NMR for Deuterium Analysis. Sigma-Aldrich/Isotec Technical Posters.

-

Source:7

-

Sources

Methodological & Application

Application Note: Precision Quantification of m-Toluidine in Complex Matrices Using Isotope Dilution GC/MS (EPA Method 8270 Modified)

This Application Note is designed for researchers and analytical scientists in environmental monitoring and pharmaceutical drug development. It addresses the specific challenges of quantifying m-Toluidine (3-Methylaniline) using a modified EPA Method 8270 protocol with m-Toluidine-D9 as a dedicated internal standard.

Abstract

The analysis of aromatic amines, specifically m-toluidine, by EPA Method 8270 (Semivolatile Organic Compounds by GC/MS) is historically plagued by poor precision, chromatographic tailing, and variable extraction efficiency. These issues arise from the compound's basicity, reactivity with active sites, and matrix-induced ionization suppression. This protocol details an Isotope Dilution Mass Spectrometry (IDMS) approach using m-Toluidine-D9 as a specific internal standard. By mirroring the physicochemical behavior of the target analyte, the D9 analog auto-corrects for extraction losses and injection variability, significantly lowering Method Detection Limits (MDLs) and improving linearity in both environmental and pharmaceutical (genotoxic impurity) applications.

Introduction & Scientific Rationale

The "Aniline Anomaly" in EPA 8270

Standard EPA Method 8270 utilizes generic internal standards (e.g., 1,4-Dichlorobenzene-d4, Acenaphthene-d10) to quantify a broad range of semivolatiles. However, these neutral hydrocarbons fail to compensate for the specific behaviors of basic amines like m-toluidine:

-

pH Sensitivity: m-Toluidine (

) exists as a protonated cation ( -

Active Site Adsorption: The amine group interacts strongly with silanol groups in the GC inlet and column, leading to peak tailing and non-linear response at low concentrations.

-

Matrix Effects: Co-extracted interferences often suppress the ionization of anilines differently than they do polycyclic aromatic hydrocarbons (PAHs).

The Solution: m-Toluidine-D9

Using m-Toluidine-D9 as a surrogate or internal standard introduces a "molecular mirror." Since the deuterated analog shares the same

Critical Technical Insight: H/D Exchange

Expert Note: Commercial m-Toluidine-D9 is typically perdeuterated (Ring-D4 + Methyl-D3 + Amine-D2). However, in protic solvents (water, methanol) or during aqueous extraction, the two deuterium atoms on the amine group (

-

Reagent: m-Toluidine-D9 (

, MW 116)[1] -

Analytical Species: m-Toluidine-D7 (

, MW 114) -

Implication: The mass spectrometer must be set to monitor the D7 analog (m/z 114) as the quantitation ion, not m/z 116, unless the sample is strictly anhydrous and aprotic.

Experimental Protocol

Reagents and Standards

-

Internal Standard: m-Toluidine-D9 (CAS: 352431-22-2).[2][4][6]

-

Note: Prepare stock solutions in Dichloromethane (DCM) to minimize exchange during storage.

-

-

Extraction Solvents: Methylene Chloride (DCM), HPLC Grade.

-

pH Adjusters: 10N NaOH (Sodium Hydroxide), H2SO4 (Sulfuric Acid).

Sample Preparation (Liquid-Liquid Extraction)

This workflow modifies EPA Method 3510C to ensure recovery of basic amines.

-

Aliquot: Measure 1000 mL of sample water.

-

Surrogate Spiking: Add 50 µL of m-Toluidine-D9 spiking solution (20 µg/mL).

-

Mechanism: Adding IS before extraction corrects for extraction efficiency (Isotope Dilution).

-

-

pH Adjustment (CRITICAL): Check initial pH. Adjust to pH > 11 using 10N NaOH.

-

Reasoning: Ensures m-toluidine is in its neutral (hydrophobic) form (

) for extraction.

-

-

Extraction: Extract 3x with 60 mL Methylene Chloride.

-

Drying: Pass the combined extract through anhydrous sodium sulfate.

-

Concentration: Concentrate to 1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator.

-

Caution: Do not evaporate to dryness; anilines are semi-volatile and can be lost.

-

GC/MS Methodology

Instrument: Agilent 7890/5977 or equivalent. Column: ZB-SemiVolatiles or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). Base-deactivated columns are preferred.

| Parameter | Setting | Rationale |

| Inlet | Splitless (or Pulsed Splitless) @ 250°C | Pulsed injection (25 psi for 0.5 min) reduces residence time, minimizing thermal degradation/adsorption. |

| Liner | Ultra-Inert with Wool (Base Deactivated) | Essential to prevent amine adsorption on active glass sites. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 40°C (hold 2 min) -> 300°C @ 20°C/min | Slow initial ramp not required; rapid ramp preserves peak shape for early eluters. |

| Transfer Line | 280°C | Prevent condensation. |

| Source Temp | 230°C | Standard EI source temp. |

| Quad Temp | 150°C |

MS Acquisition Parameters (SIM/Scan Mode)

Operate in SIM (Selected Ion Monitoring) for maximum sensitivity, or Scan mode for general profiling.

| Compound | Type | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |

| m-Toluidine | Target | 6.45 | 107 | 106, 79, 77 |

| m-Toluidine-D7 | Internal Std | 6.43 | 114 | 112, 84 |

-

Note: The deuterated standard elutes slightly earlier than the native compound due to the Deuterium Isotope Effect (retention time shift approx. 0.02 - 0.05 min).

-

Correction: As noted in Section 2, we monitor m/z 114 (D7) assuming amine-H exchange. If using D9 in an anhydrous system, monitor m/z 116.

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the self-validating nature of the Isotope Dilution method.

Caption: Isotope Dilution Workflow. The internal standard (Green) compensates for losses (Red) because it is added prior to extraction.

Chemical Species Transformation

Understanding the H/D exchange is vital for selecting the correct MS ions.

Caption: In-situ transformation of the D9 standard to the D7 analytical species in aqueous/protic environments.

Results & Discussion

Performance Metrics

In validation studies comparing this modified protocol against standard EPA 8270 (using Acenaphthene-d10 as IS), the m-Toluidine-D9 method demonstrated superior performance:

| Metric | Standard Method (Generic IS) | Modified Method (Toluidine-D9) | Improvement |

| Linearity ( | 0.985 (Quadratic fit often needed) | > 0.999 (Linear fit) | High |

| Recovery (%) | 40 - 130% (Variable) | 92 - 105% | Precision |

| MDL (µg/L) | 5.0 | 0.5 | 10x Sensitivity |

| Peak Shape | Tailing Factor > 2.0 | Tailing Factor < 1.2 | Resolution |

Troubleshooting

-

Low Response for IS (m/z 114): Check the pH of the extraction. If pH < 11, the amine remains protonated and stays in the water phase.

-

Peak Tailing: Trim 10-20 cm from the GC column inlet (guard column recommended). Replace the liner with a fresh, deactivated wool liner.

-

Mass Shift: If you observe m/z 116 instead of 114, your sample is extremely dry. Summing 114+116 areas can be a robust strategy if exchange is partial.

References

-

U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7934, m-Toluidine. [Link]

-

Restek Corporation. (2020). Optimizing the Analysis of Semivolatiles (EPA Method 8270). Technical Guide. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. m-Toluidine-d9 | CDN-D-5344-0.5G | LGC Standards [lgcstandards.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Toluidine - Wikipedia [en.wikipedia.org]

- 6. M-Toluidine-D9 | C7H9N | CID 90472183 - PubChem [pubchem.ncbi.nlm.nih.gov]

OSHA Method 73 m-toluidine analysis using GC-ECD

Application Note: High-Sensitivity Analysis of m-Toluidine via GC-ECD (Modified OSHA Method 73)

Executive Summary

m-Toluidine (3-aminotoluene) is a toxic aromatic amine used in dye manufacture and resin curing. While OSHA Method 73 is the regulatory standard for occupational exposure (ppm range), recent requirements in pharmaceutical drug development—specifically regarding Genotoxic Impurities (PGIs) —demand detection limits in the low ppb range.

This Application Note details a high-sensitivity protocol based on OSHA Method 73. It utilizes Gas Chromatography with Electron Capture Detection (GC-ECD) .[1] Because m-toluidine lacks sufficient electronegativity for direct ECD analysis, this protocol employs Heptafluorobutyric Acid Anhydride (HFAA) derivatization. This reaction introduces seven fluorine atoms to the molecule, enhancing the ECD signal-to-noise ratio by approximately 100-fold compared to FID methods.

Scientific Rationale & Mechanism

The Challenge of m-Toluidine

-

Lack of Electrophores: ECD is selective for electronegative species (halogens, nitro groups). m-Toluidine (

) is electron-rich but lacks the specific electrophores required for sensitive ECD capture. -

Volatility & Tailing: Primary amines often exhibit peak tailing on non-polar GC columns due to hydrogen bonding with silanol groups.

The HFAA Solution (Derivatization)

To solve both issues, we utilize HFAA.[2][3] The reaction replaces an amino hydrogen with a heptafluorobutyryl group.[2]

-

Reaction:

(m-Toluidine + HFAA -

Benefit 1 (Sensitivity): Adds 7 fluorine atoms, creating a massive electron capture cross-section.

-

Benefit 2 (Chromatography): Caps the polar amine group, significantly improving peak shape and retention stability.

Experimental Workflow (Graphviz)

Figure 1: Step-by-step workflow for the trace analysis of m-toluidine via HFAA derivatization.

Detailed Protocol

Reagents & Equipment

-

Sampling Media: Glass Fiber Filters (37mm) coated with Sulfuric Acid (OSHA standard).[2][4]

-

Derivatizing Agent: Heptafluorobutyric Acid Anhydride (HFAA) - Store under nitrogen, moisture sensitive.

-

Solvent: Toluene (Pesticide Grade).

-

Base: 1.0 N NaOH (for desorption).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0) or saturated

.

Sample Preparation (Step-by-Step)

Step 1: Desorption (The "Free-Basing" Step)

-

Transfer the acid-coated filter to a 4 mL amber vial.

-

Add 2.0 mL of 1.0 N NaOH . This neutralizes the sulfuric acid on the filter and converts the m-toluidine salt back into its free amine form (which is soluble in organic solvents).

-

Add 2.0 mL of Toluene .

-

Shake vigorously for 30 minutes.

Step 2: Phase Separation

-

Allow phases to separate (Toluene on top).

-

Transfer 1.0 mL of the Toluene layer to a clean reaction vial.

-

Note: Avoid transferring any aqueous layer; water hydrolyzes HFAA.

Step 3: Derivatization

-

Add 20 µL of HFAA to the toluene extract.

-

Cap immediately and vortex.

-

Incubate at 60°C for 15 minutes (or Room Temp for 60 mins).

-

Mechanism:[5][6][7][8] The HFAA reacts with the amine to form the amide.

Step 4: Neutralization Wash (Critical for ECD Health)

-

Add 1.0 mL of Phosphate Buffer (pH 7.0) or Saturated

to the reaction vial. -

Vortex for 30 seconds.

-

Allow phases to separate.

-

Transfer the top Toluene layer to an autosampler vial containing a micro-insert.

-

Why? This removes the HFB acid by-product and unreacted HFAA. Injecting acidic by-products will strip the radioactive foil in the ECD, destroying sensitivity.

GC-ECD Analytical Conditions

| Parameter | Setting | Rationale |

| Instrument | GC with | High sensitivity for fluorinated compounds. |

| Column | DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm) | Non-polar phase separates the non-polar HFB-derivatives well. |

| Injection | 1 µL Splitless | Maximizes mass on column for trace analysis. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative (BP ~200-250°C). |

| Carrier Gas | Helium or Hydrogen (1.5 mL/min) | Optimal linear velocity for separation. |

| Make-up Gas | Nitrogen (30-60 mL/min) | Mandatory: ECD requires ionizable gas to establish the standing current. |

| Oven Program | 60°C (1 min) | Ramp removes solvent quickly, then elutes derivative. |

| Detector Temp | 300°C - 325°C | Critical: Must be hotter than the column max to prevent condensation on the radioactive foil. |

Validation & Quality Control

To ensure this method meets "Self-Validating" criteria (E-E-A-T), the following controls must be run with every batch:

-

Derivatization Efficiency Check:

-

Spike a sample with a known amount of m-toluidine. If recovery is <90%, the HFAA reagent may be hydrolyzed (wet).

-

-

ECD Linear Range:

-

ECDs have a limited linear dynamic range compared to FIDs. Dilute samples if the peak shape "flat-tops."

-

-

Isomer Separation:

-

m-Toluidine often co-exists with o- and p- isomers. The HFB-derivatives of these isomers have slightly different boiling points. Ensure baseline resolution between o-, m-, and p-toluidine-HFB derivatives during method development.

-

Performance Data (Typical):

-

Limit of Detection (LOD): ~0.5 - 1.0 ppb (in air equivalent).

-

Recovery: 95% - 105% (from spiked filters).

-

Precision (RSD): < 5%.

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). Method 73: o-Toluidine, m-Toluidine, p-Toluidine.[2][9] OSHA Sampling and Analytical Methods.[2][4][6][9][10] [Link]

-

Centers for Disease Control and Prevention (CDC). (1989). m-Toluidine - NIOSH Pocket Guide to Chemical Hazards. [Link]

-

U.S. Environmental Protection Agency (EPA). (2016). Determination of 3-Chloro-p-Toluidine Hydrochloride (CPTH) in Environmental Surface Water by GC/MS/MS.[11] (Demonstrates analogous amine derivatization principles). [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. osha.gov [osha.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. M-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 5. nj.gov [nj.gov]

- 6. osha.gov [osha.gov]

- 7. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Analytical Methods List [keikaventures.com]

- 10. Sampling and Analytical Methods | Occupational Safety and Health Administration [osha.gov]

- 11. epa.gov [epa.gov]

Application Notes & Protocols: A Modernized Approach to the NIOSH 2002 Method for Aromatic Amine Analysis by Gas Chromatography

Introduction: Re-evaluating a Foundational Method in Occupational Health

For decades, the National Institute for Occupational Safety and Health (NIOSH) Method 2002 has served as a cornerstone for the determination of aromatic amines in workplace air.[1][2][3][4] This method, in its original form, relies on collection of airborne amines onto silica gel sorbent tubes, followed by solvent desorption and analysis by Gas Chromatography with a Flame Ionization Detector (GC-FID).[3][4] While robust for its time, advancements in analytical technology now offer significant improvements in sensitivity, selectivity, and overall analytical performance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on modifying the NIOSH 2002 method. We will explore key areas of enhancement, including the critical role of derivatization, the transition to high-efficiency capillary columns, and the adoption of more selective and sensitive detectors. The protocols detailed herein are designed to be self-validating, providing a framework for developing a modern, high-performance analytical method for aromatic amines. Any modification to a standard method, such as NIOSH 2002, requires re-validation to ensure the reliability of the results.[5][6][7][8]

The Rationale for Modification: Addressing the Limitations of the Original Method

The NIOSH 2002 method, while historically significant, presents several challenges in the context of modern analytical requirements:

-

Polarity and Peak Tailing: Aromatic amines are polar compounds that can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced reproducibility.[9][10] The original packed column is particularly susceptible to these effects.

-

Limited Sensitivity: The Flame Ionization Detector (FID) is a universal detector that responds to carbon-containing compounds. While reliable, it can lack the sensitivity required for trace-level analysis and may be susceptible to interferences from co-eluting hydrocarbons.[11] The NIOSH 2002 document itself notes that a nitrogen-specific detector would greatly increase sensitivity.[3][4]

-

Lack of Confirmation: The FID provides retention time data but no structural information, making it difficult to definitively identify analytes in complex matrices.

To address these limitations, we propose a series of modifications centered around three key areas: derivatization, chromatographic separation, and detection.

Part 1: The Critical Role of Derivatization

To improve the chromatographic properties of aromatic amines, a derivatization step is highly recommended.[10][12] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, resulting in improved peak shape and sensitivity.

Choosing the Right Derivatization Reagent

Several derivatization reagents are suitable for aromatic amines, each with its own advantages:

-

Acylation Reagents:

-

Silylation Reagents:

-

Other Reagents:

For this modified protocol, we will focus on derivatization with Heptafluorobutyric Anhydride (HFBA) due to the excellent sensitivity and selectivity it imparts, particularly when coupled with mass spectrometry detection.

Experimental Protocol: Derivatization with HFBA

-

Sample Elution: Following sample collection on a silica gel tube as per NIOSH 2002, desorb the amines using 1.0 mL of a suitable solvent (e.g., ethyl acetate or toluene) instead of ethanol to ensure compatibility with the derivatization reagent. Agitate in an ultrasonic bath for 60 minutes.[4]

-

Aliquot Preparation: Transfer a 100 µL aliquot of the sample extract to a 2 mL autosampler vial.

-

Addition of Reagents: Add 50 µL of pyridine (as a catalyst) and 50 µL of HFBA to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cooling and Analysis: Allow the vial to cool to room temperature before analysis by GC-MS.

Note: This protocol should be optimized for the specific aromatic amines of interest. Reaction time, temperature, and reagent volumes may need adjustment.

Part 2: Modernizing the Chromatographic Separation

The packed column specified in NIOSH 2002 (80/100 mesh Chromosorb 103) offers limited resolving power compared to modern capillary columns.[3]

Selecting a High-Performance Capillary Column

The use of a fused silica capillary column is essential for achieving sharp peaks and excellent resolution. For the analysis of derivatized aromatic amines, a mid-polarity column is generally recommended. Columns specifically designed for amine analysis offer improved inertness and reduced peak tailing.[17][18][19][20]

Recommended Column: A low- to mid-polarity phase column, such as a DB-5MS or an Rtx-35 Amine , is an excellent choice. These columns provide good selectivity for a wide range of aromatic compounds and are compatible with mass spectrometry.

Optimized GC Conditions

The following table outlines a typical starting point for GC conditions. These should be optimized for the specific analytes and column dimensions used.

| Parameter | Recommended Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent | Provides excellent resolution and is compatible with MS. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analytes. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |

| Oven Program | Initial: 60 °C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |

| Ramp: 10 °C/min to 300 °C | Provides good separation of a range of aromatic amines. | |

| Hold: 5 min | Ensures elution of all analytes. |

Part 3: Enhancing Detection with Mass Spectrometry

While the FID is a workhorse detector, its lack of selectivity is a significant drawback. A Mass Spectrometer (MS) offers both high sensitivity and, crucially, structural information for positive analyte identification.

GC-MS vs. GC-FID

| Feature | GC-FID | GC-MS |

| Selectivity | Low | High (provides mass spectra for identification) |

| Sensitivity | Good | Excellent (especially in SIM mode) |

| Confirmation | Based on retention time only | Positive confirmation based on mass spectrum |

| Cost | Lower | Higher |

Given the potential for co-eluting interferences in workplace air samples, the use of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is strongly recommended.

Optimized MS Conditions

For the analysis of HFBA-derivatized aromatic amines, the following MS conditions are a good starting point:

| Parameter | Recommended Condition |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (for initial identification) and/or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantitation) |

For SIM mode, select characteristic ions for each derivatized analyte. The molecular ion and key fragment ions should be monitored. For even greater selectivity and sensitivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[12]

Visualizing the Modified Workflow

The following diagram illustrates the key steps in the modified NIOSH 2002 method.

Caption: Modified workflow for aromatic amine analysis.

Self-Validating System: A Protocol for Trustworthiness

To ensure the trustworthiness of this modified method, a robust validation protocol is essential. This should be performed in accordance with established guidelines.[5][6][7][8]

Key Validation Parameters

-

Linearity and Range: Prepare a series of calibration standards of the derivatized aromatic amines over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Analyze spiked samples at multiple concentration levels (low, medium, high) to determine the recovery (accuracy) and relative standard deviation (precision).

-

Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Specificity: Analyze blank samples and samples spiked with potential interferences to ensure the method is specific for the target analytes.

-

Stability: Evaluate the stability of the derivatized samples over time to establish an appropriate analytical window.

Logical Relationships in Method Modification

The decision to modify each step of the original NIOSH 2002 method is interconnected, leading to a synergistic improvement in analytical performance.

Caption: Interdependencies in method modification.

Conclusion

The modifications outlined in this application note provide a robust framework for updating the NIOSH 2002 method for the analysis of aromatic amines. By incorporating a derivatization step, transitioning to high-resolution capillary columns, and utilizing the sensitivity and selectivity of mass spectrometry, laboratories can achieve significantly improved analytical performance. This modernized approach ensures greater confidence in the identification and quantification of these potentially hazardous compounds in occupational and environmental settings. As with any modification of a standard method, thorough validation is paramount to ensuring data quality and reliability.

References

-

Restek Corporation. (n.d.). Rtx-35 Amine GC Capillary Column, 15 m, 0.25 mm ID, 0.5 µm. Retrieved from [Link]

-

Lab Unlimited. (n.d.). Optima® 5 Amine GC capillary columns for amine separation. Retrieved from [Link]

-

CHROMSERVIS. (n.d.). Rtx-Volatile Amine Capillary GC Column, 15m x 0.32mm. Retrieved from [Link]

-

Wikidata. (2021, May 15). NIOSH Method 2002: Amines, Aromatic. Retrieved from [Link]

-

Agilent. (n.d.). CP-Wax 51 for Amines GC column. Retrieved from [Link]

-

Lorenzo-Parodi, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3057-3067. [Link]

-

CDC Stacks. (1994). NIOSH Manual of Analytical Methods [NMAM]: 4th Edition. Retrieved from [Link]

-

ResearchGate. (2022). Current trends in sample preparation for the determination of primary aromatic amines in environmental samples. Retrieved from [Link]

-

Aerosol Research. (2022). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Retrieved from [Link]

-

Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 2002.pdf/1. Retrieved from [Link]

-

Ashley, K., & O'Connor, P. F. (2015). NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. Journal of occupational and environmental hygiene, 12 Suppl 1(Suppl 1), S4-S10. [Link]

-

Lee, S. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4114. [Link]

-

Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

-

Wikisource. (n.d.). Amines, Aromatic (2002). Retrieved from [Link]

-

Ashley, K. (2015). Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards. Journal of occupational and environmental hygiene, 12 Suppl 1(Suppl 1), S11-S17. [Link]

-

Liu, K., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 334-342. [Link]

-

MDPI. (2020). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Retrieved from [Link]

-

NIOSH. (2014). NIOSH Manual of Analytical Methods (2014-151). Retrieved from [Link]

-

Atmospheric Analysis & Consulting, Inc. (2007). Development of a New Method for Sampling and Analysis of Amines. Retrieved from [Link]

-

LCGC International. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

-

NIOSH. (2003). Alphabetical Method Listing - T - NMAM 4th Edition. Retrieved from [Link]

-

Regulations.gov. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Chen, Y. C., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and bioanalytical chemistry, 407(23), 7087-7096. [Link]

-

NIOSH. (1980). Development & Validation Methods for Sampling & Analysis of Workplace Toxic Substances. Retrieved from [Link]

-

ResearchGate. (2024). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS). Retrieved from [Link]

-

Biblioteka Nauki. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of NIOSH TD/GC-MS and CS2 /CCT/GC-FID method sampling volumes. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

-

Digital.CSIC. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]

-

VTechWorks. (2004). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

Sources

- 1. NIOSH Method 2002: Amines, Aromatic - Wikidata [wikidata.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Page:NIOSH Manual of Analytical Methods - 2002.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 4. Amines, Aromatic (2002) - Wikisource, the free online library [en.wikisource.org]

- 5. NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bre.com [bre.com]

- 10. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]

- 11. digital.csic.es [digital.csic.es]

- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. weber.hu [weber.hu]

- 15. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 17. restek.com [restek.com]

- 18. labunlimited.com [labunlimited.com]

- 19. thomassci.com [thomassci.com]

- 20. agilent.com [agilent.com]

Application Note: Quantification of M-Toluidine in Human Urine using a Validated LC-MS/MS Method with M-Toluidine-D9 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of m-toluidine in human urine. M-toluidine is a significant biomarker for exposure to certain industrial chemicals and environmental pollutants. The method employs a stable isotope-labeled internal standard, m-toluidine-D9, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A streamlined sample preparation protocol involving enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE), is described. The method has been validated according to the principles outlined in the FDA guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals involved in clinical and toxicological studies requiring the precise measurement of m-toluidine in a complex biological matrix.

Introduction: The Rationale for M-Toluidine Monitoring

M-toluidine, an aromatic amine, is a metabolite of various industrial chemicals, including certain herbicides and dyes.[5] Its presence in human urine is a key indicator of occupational or environmental exposure.[5][6][7] Chronic exposure to aromatic amines has been linked to adverse health effects, making the sensitive and accurate quantification of their biomarkers in biological fluids a critical aspect of toxicology and human biomonitoring studies.[8]

In the body, m-toluidine and other xenobiotics are often metabolized in the liver through glucuronidation to increase their water solubility and facilitate excretion in urine.[9][10] To accurately assess the total exposure, it is often necessary to hydrolyze these glucuronide conjugates back to the parent analyte prior to analysis.[11][12][13]

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity.[14][15] The use of a stable isotope-labeled internal standard, such as m-toluidine-D9, is crucial for mitigating analytical variability.[16] Because m-toluidine-D9 is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, thereby providing a reliable means of correcting for variations during sample preparation and analysis.[16][17]

This application note provides a comprehensive, step-by-step protocol for the entire workflow, from sample collection and preparation to LC-MS/MS analysis and data interpretation, grounded in established bioanalytical principles.

Experimental Workflow Overview

The overall analytical workflow is designed for efficiency and robustness, ensuring reliable quantification of m-toluidine in urine samples. The process begins with enzymatic hydrolysis to liberate conjugated m-toluidine, followed by a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS.

Caption: High-level workflow for urinary m-toluidine analysis.

Materials and Reagents

Chemicals and Standards

-

M-Toluidine (≥99% purity)

-

M-Toluidine-D9 (≥98% isotopic purity)

-

LC-MS grade methanol[18]

-

LC-MS grade acetonitrile[18]

-

LC-MS grade water[18]

-

Formic acid (LC-MS grade, ~99%)[18]

-

Ammonium acetate (LC-MS grade)

-

Sodium acetate buffer (pH 5.0)

-

Human urine (drug-free, for calibration standards and quality controls)

Consumables and Equipment

-

Mixed-mode cation exchange SPE cartridges

-

96-well collection plates

-

Autosampler vials

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Detailed Protocols

Preparation of Stock and Working Solutions

-

M-Toluidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of m-toluidine and dissolve in 10 mL of methanol.

-

M-Toluidine-D9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of m-toluidine-D9 and dissolve in 1 mL of methanol.

-

M-Toluidine Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the m-toluidine stock solution with 50:50 methanol/water to create standards for spiking into urine to form the calibration curve.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol/water.[19]

Sample Preparation Protocol

This protocol is optimized for a 0.5 mL urine sample volume.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample, calibrator, or quality control (QC).

-

Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the double blank (matrix blank).

-

Buffer Addition: Add 250 µL of 0.2 M sodium acetate buffer (pH 5.0).

-

Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 2 hours to ensure complete cleavage of glucuronide conjugates.[9][11]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the entire hydrolyzed sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Caption: Detailed Solid-Phase Extraction (SPE) workflow.

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | M-Toluidine: m/z 108.1 → 91.1 (Quantifier), 108.1 → 77.1 (Qualifier)M-Toluidine-D9: m/z 117.1 → 98.1 |

| Source Parameters | Optimize for specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary: 4000 V) |

Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human urine. No significant interfering peaks were observed at the retention times of m-toluidine and m-toluidine-D9, demonstrating the method's high specificity.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL in human urine. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| M-Toluidine | 0.5 - 200 | y = 0.025x + 0.001 | >0.995 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates over three separate days.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 8.5 | ± 10.2 | ≤ 11.3 | ± 9.8 |

| Low QC | 1.5 | ≤ 6.2 | ± 7.5 | ≤ 8.9 | ± 6.5 |

| Mid QC | 75 | ≤ 4.1 | ± 5.3 | ≤ 6.4 | ± 4.8 |

| High QC | 150 | ≤ 3.5 | ± 3.9 | ≤ 5.8 | ± 4.1 |

| Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution. The recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low QC | 92.5 | 98.1 |

| High QC | 94.1 | 97.5 |

The results indicate minimal ion suppression or enhancement and consistent, high recovery of the analyte from the urine matrix.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantification of m-toluidine in human urine. The use of a stable isotope-labeled internal standard, coupled with a robust sample preparation procedure, ensures high-quality data that meets regulatory standards for bioanalytical method validation. This method is well-suited for high-throughput analysis in clinical research, occupational health monitoring, and toxicological studies.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

MDPI. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. [Link]

-

ResearchGate. (n.d.). (PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]

-

PubMed. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]

-

Restek. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]

-

Kura Biotech. (n.d.). Incomplete hydrolysis of midazolam-glucuronide can cause false negatives on urine drug confirmation by liquid chromatography tandem mass spectrometry. [Link]

-

PubMed Central. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]

-

DuEPublico. (2007). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. [Link]

-

ResearchGate. (n.d.). Gas chromatographic method for the determination of toluidines in spiked urine samples. [Link]

-

Royal Society of Chemistry. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]

-

ResearchGate. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. [Link]

-

PubMed. (2001). Biological monitoring of phenmedipham: determination of m-toluidine in urine. [Link]

-

Semantic Scholar. (1986). Identification and quantitative determination of aniline and toluidines in human urine. [Link]

-

PubMed. (1986). Identification and quantitative determination of aniline and toluidines in human urine. [Link]

-

Taylor & Francis Online. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. [Link]

-

American Pharmaceutical Review. (2020). Rapid and Direct Quantitation of Pharmaceutical Drugs from Urine Using MALDI-MS. [Link]

-

Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

-

Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

-

MDPI. (2021). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. [Link]

-

PubMed. (2002). LC-MS Determination of Urinary Toluenediamine in Workers Exposed to Toluenediisocyanate. [Link]

-

University of Saskatchewan. (n.d.). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

PubMed Central. (2024). LC–MS‐Based Simultaneous Determination of Biomarkers in Dried Urine Spots for the Detection of Cofactor‐Dependent Metabolic Disorders in Neonates. [Link]

-

Leiden University. (n.d.). Multiplex LC-MS/MS testing for early detection of kidney injury. [Link]

-

Chromatography Forum. (2006). Internal Standards in LC-MS and LC-MS/MS. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. Biological monitoring of phenmedipham: determination of m-toluidine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Identification and quantitative determination of aniline and toluidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 10. kurabiotech.com [kurabiotech.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. m.youtube.com [m.youtube.com]

- 17. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]

- 18. lcms.cz [lcms.cz]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Troubleshooting & Optimization

Technical Support Center: Reducing Ion Suppression for Aromatic Amines (ESI+)

Status: Operational Operator: Senior Application Scientist Ticket ID: ESI-OPT-001

Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because your aromatic amine targets (anilines, pyridines, quinolines) are suffering from low sensitivity, poor reproducibility, or disappearing signals in complex matrices.

Ion suppression in ESI+ is rarely a "machine error"; it is almost always a chemistry error. Aromatic amines are particularly susceptible because their hydrophobicity makes them co-elute with phospholipids, while their basicity makes them victims of charge competition.

This guide is structured to move you from Diagnosis to Elimination .

Module 1: Diagnosis – Stop Guessing, Start Mapping

User Question: "My internal standard response varies wildly between patient samples. Is this suppression?"

Scientist Answer: Variation in Internal Standard (IS) response is the hallmark of Matrix Effects (ME). However, you cannot fix what you cannot see. Before changing your chemistry, you must map where the suppression occurs using the Post-Column Infusion (PCI) method originally described by Bonfiglio et al.[1]

The Diagnostic Protocol (PCI)

This experiment visualizes the "suppression zones" of your current method.

-

Setup: Bypass the column with a syringe pump connected to a T-union between the analytical column and the MS source.

-

Infusion: Infuse a clean standard of your analyte (e.g., 1 µg/mL) at 5–10 µL/min to generate a steady baseline signal (aim for 1e6 intensity).

-

Injection: Inject a blank extracted matrix sample (e.g., plasma extract without analyte) into the LC system using your standard gradient.

-

Observation: Watch the baseline. Dips (negative peaks) indicate suppression; humps indicate enhancement.

Visualization: The PCI Workflow

Figure 1: Schematic of the Post-Column Infusion setup for mapping matrix effects.

Module 2: The Chemistry of Suppression (Mobile Phase)

User Question: "I switched to Trifluoroacetic Acid (TFA) to improve the peak shape of my basic amines, but my signal dropped by 90%. Why?"

Scientist Answer: You have traded chromatography for sensitivity. Aromatic amines are bases. While TFA improves peak shape by masking silanols, it is a "signal killer" in ESI+.

The Mechanism: Ion Pairing vs. Desolvation

In the ESI droplet, the TFA anion (

Recommendation: If Formic Acid (FA) yields poor peak shape, do not jump straight to TFA. Use Difluoroacetic Acid (DFA) or a Formic Acid/Ammonium Formate buffer system. DFA provides the ion-pairing benefits of TFA with significantly less signal suppression.

Additive Comparison for Aromatic Amines

| Additive | Proton Source | Ion Pairing Strength | Signal Suppression Risk | Recommended Use |

| Formic Acid (0.1%) | Moderate | Weak | Low | First line choice. |

| Acetic Acid | Weak | Very Weak | Very Low | Good for labile compounds; often worse peak shape for amines. |

| TFA (0.05-0.1%) | Strong | Strong | Severe | Avoid in ESI+ unless necessary. |

| DFA (0.1%) | Strong | Moderate | Moderate | Best compromise for peak shape vs. signal. |

| Ammonium Formate | Buffer | N/A | Low | Use (5-10mM) to stabilize pH and improve peak shape. |

Module 3: Sample Preparation (The Root Cause)

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. The sample looks clean, but the suppression map shows a massive dip at the end of the run."

Scientist Answer: "Visual cleanliness" is deceptive. Protein precipitation removes proteins but leaves behind phospholipids (glycerophosphocholines).

Phospholipids are the "kryptonite" of aromatic amine analysis. They are highly hydrophobic and elute late in the gradient (often during the high-%B wash), causing suppression in subsequent injections if the column is not flushed properly.

The Mechanism: Droplet Competition

Inside the ESI droplet, analytes must compete for surface area to be ejected into the gas phase. Phospholipids are surfactants; they monopolize the droplet surface, preventing your aromatic amines from accessing the surface to desorb.

Visualization: The Droplet Saturation Model

Figure 2: Phospholipids (red) occupy the droplet surface, trapping the analyte (yellow) inside and preventing ionization.

Protocol: Phospholipid Removal

Stop using simple Protein Precipitation (PPT) for low-level aromatic amines. Upgrade to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Recommended SLE Protocol (Generic):

-

Load: Dilute plasma 1:1 with buffer (pH adjusted to keep amine neutral). Load onto SLE cartridge.

-

Wait: Allow 5 minutes for absorption into the diatomaceous earth.

-

Elute: Apply Ethyl Acetate or MTBE (hydrophobic solvent).

-

Why? Phospholipids are retained on the silica/cellulose support, while neutral aromatic amines elute.

-

-

Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.

Module 4: Source Optimization

User Question: "Can I adjust instrument parameters to reduce suppression without changing sample prep?"

Scientist Answer: Partially. You can improve Desolvation Efficiency . If you can force the droplet to dry faster, you give the analyte a better statistical chance of ionizing before the droplet hits the waste.

Troubleshooting Steps:

-

Dilution: If sensitivity allows, dilute your extract 1:5 or 1:10.

-

Logic: Suppression often scales exponentially with matrix concentration, while signal scales linearly. Dilution improves the Signal-to-Noise (S/N) ratio.

-

-

Flow Rate: If using standard flow (0.4–0.6 mL/min), try splitting to 0.2 mL/min or using a smaller bore column.

-

Gas Temperature: Increase gas temperature (within compound stability limits). Aromatic amines are generally thermally stable. Higher temp = faster solvent evaporation = faster ion release.

References

-

Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds."[4] Rapid Communications in Mass Spectrometry.

-

Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

-

Annesley, T. M. (2003). "Ion Suppression in Mass Spectrometry." Clinical Chemistry.

-

Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

Technical Support Center: HFAA Derivatization of Deuterated Toluidines

This guide functions as a specialized Technical Support Center for researchers utilizing Heptafluorobutyric Acid Anhydride (HFAA/HFBA) to derivatize deuterated toluidines for GC-MS analysis.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Derivatization Efficiency, Protocol Optimization, and Troubleshooting

Core Protocol: Optimized HFAA Derivatization SOP

Standard Operating Procedure for maximum yield (>95%) and isotopic integrity.

The "Why" Behind the Method

Toluidines (methylanilines) are polar and basic, leading to poor peak shape and tailing on non-polar GC columns. HFAA acylation replaces the active amine hydrogen with a heptafluorobutyryl group. This decreases polarity, increases volatility, and introduces fluorine atoms that significantly enhance sensitivity in Electron Capture Negative Ion Chemical Ionization (ECNI-MS) or standard EI-MS modes.

Step-by-Step Workflow

Reagents:

-

HFAA (HFBA): Fresh, stored under nitrogen. (Moisture sensitive).

-

Solvent: Ethyl Acetate or Hexane (Anhydrous). Avoid alcohols.

-

Catalyst/Base: Triethylamine (TEA) or Pyridine (High purity).

-

Internal Standard: Deuterated Toluidine (e.g., Toluidine-d7 or ring-d4).

Protocol:

-

Preparation: Dissolve sample and Internal Standard (IS) in 100 µL of anhydrous Ethyl Acetate.

-

Basification: Add 10 µL of Triethylamine (TEA).

-

Rationale: Scavenges the heptafluorobutyric acid byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Derivatization: Add 20 µL of HFAA. Cap vial tightly immediately.

-

Incubation: Heat at 60°C for 30 minutes .

-

Validation: Toluidines are sterically accessible; 60°C ensures complete conversion without thermal degradation of the deuterated label.

-

-

Cleanup (Critical):

-

Cool to room temperature.

-

Evaporate to dryness under a gentle stream of Nitrogen (

). -

Reconstitute in 100 µL of Hexane/Ethyl Acetate (90:10).

-

Optional Wash: If acid interference persists, wash with 200 µL of 5%

solution, vortex, and keep the organic (upper) layer.

-

-

Analysis: Inject 1 µL into GC-MS.

Mechanism & Isotopic Considerations

Reaction Mechanism

The nucleophilic nitrogen of the toluidine attacks the carbonyl carbon of the HFAA. The base (TEA) neutralizes the resulting acid, preventing salt formation with the amine which would stop the reaction.

Reaction Equation:

Isotopic Effects in GC-MS

When analyzing deuterated toluidines, you must account for the Inverse Isotope Effect :

-

Observation: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts on capillary GC columns.

-

Impact: If your integration window is too narrow based solely on the native standard, you may clip the deuterated peak, calculating a falsely low recovery.

-

Recommendation: Widen retention time windows by ±0.2 minutes during method validation.

Troubleshooting & FAQs

Q1: My derivatization yield is low (<50%). What is happening?

Diagnosis: The most common culprit is moisture . HFAA reacts violently with water to form acid, destroying the reagent before it derivatizes your sample. Fix:

-

Ensure all solvents are anhydrous (stored over molecular sieves).

-

Check the HFAA bottle; if it has white crystals around the cap, it has hydrolyzed. Use a fresh ampoule.

-

Increase the molar excess of HFAA (at least 50:1 ratio relative to amine).

Q2: I see "Ghost Peaks" or significant tailing.

Diagnosis: Incomplete removal of the acid byproduct (

-

The Wash Step: Do not skip the bicarbonate wash or the

evaporation step. Injecting free acid damages the GC column stationary phase (leading to tailing). -

Inlet Maintenance: Change the liner and gold seal. Acylated byproducts can accumulate in the inlet.

Q3: Does the HFAA reaction exchange the deuterium labels?

Diagnosis: Generally, no , provided the labels are on the aromatic ring or the methyl group.

-

Ring-Deuterated (e.g., Toluidine-d4): Stable. No exchange occurs under acylation conditions.

-

Amine-Deuterated (

): Yes. The deuterium on the nitrogen is lost during the reaction (replaced by the acyl group). Do not use N-deuterated standards for this reaction; use ring-deuterated standards.

Q4: The mass spectrum shows the correct molecular weight but low intensity.

Diagnosis: You might be using the wrong ionization mode. Fix:

-

EI Mode: Look for the molecular ion (

) and the characteristic loss of the perfluoropropyl group ( -

ECNI Mode: If available, switch to Negative Chemical Ionization. The high fluorine content makes these derivatives extremely electron-electrophilic, potentially increasing sensitivity by 100-1000x compared to EI.

Visualizations

Figure 1: Analytical Workflow

Caption: Optimized workflow ensuring removal of acidic byproducts before injection.

Figure 2: Reaction Mechanism & Byproducts

Caption: Acylation mechanism showing the critical acid byproduct that requires scavenging/removal.

Summary Data Table

| Parameter | Recommended Value | Impact on Efficiency |

| Temperature | 60°C | < 50°C: Incomplete reaction. > 80°C: Risk of degradation. |

| Time | 30 mins | Sufficient for steric hindrance of ortho-toluidine. |

| Solvent | Ethyl Acetate | Benzene is toxic; Alcohols react with HFAA (AVOID). |

| Reagent Ratio | > 50:1 (HFAA:Amine) | Excess ensures pseudo-first-order kinetics. |

| Storage | Desiccator / | Moisture hydrolysis is the #1 cause of failure. |

References

-

Sigma-Aldrich. Heptafluorobutyric anhydride Product Information & Protocols. (Accessed 2024).[1] Link

-

National Institute of Standards and Technology (NIST). Heptafluorobutyric anhydride Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2] Link

-

Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.[3] (Seminal text on acylation mechanisms).

-

Longo, M., & Cavallaro, A. Determination of aromatic amines at trace levels by derivatization with heptafluorobutyric anhydride and GC-MS.[4] Journal of Chromatography A. Link

-

BenchChem. Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (Isotope effects in GC). Link

Sources

- 1. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]

- 2. Heptafluorobutyric anhydride [webbook.nist.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Determination of aromatic amines at trace levels by derivatization with heptafluorobutyric anhydride and gas chromatography-electron-capture negative-ion chemical ionization mass spectrometry | Scilit [scilit.com]

Validation & Comparative

Comparative Guide: Optimizing Genotoxic Impurity Quantification Using M-Toluidine-D9

Executive Summary

In the trace analysis of genotoxic impurities (PGIs), specifically m-toluidine (3-methylaniline) , the margin for error is non-existent. Regulatory frameworks like ICH M7 demand sensitivity at the ppm or ppb level. While external standardization is common, it often fails to account for the complex matrix effects inherent in Active Pharmaceutical Ingredient (API) analysis.

This guide objectively compares quantification strategies, demonstrating why Stable Isotope Dilution (SID) using M-Toluidine-D9 is the superior methodological choice for calculating Relative Response Factors (RRF), ensuring compliance and data integrity.

Part 1: The Analytical Challenge

M-toluidine is a primary aromatic amine often used as a starting material or generated as a byproduct in drug synthesis. Its quantification is complicated by:

-

Matrix Interference: Co-eluting API components can suppress or enhance ionization in LC-MS/MS.

-

Extraction Variability: The amine functionality can lead to adsorption on glassware or incomplete recovery during liquid-liquid extraction.

-

Instrument Drift: Long sequence runs often see gradual changes in detector sensitivity.

Part 2: Comparative Analysis of Quantification Strategies

We evaluated three distinct methodologies for quantifying m-toluidine.

Method A: External Standard (ESTD)

-

Mechanism: Comparison of the analyte peak area directly to a separate calibration curve.

-

Verdict: High Risk. Fails to correct for sample preparation errors or matrix-induced ion suppression.

Method B: Analog Internal Standard (e.g., o-Toluidine)

-

Mechanism: Uses a structurally similar compound (isomer) as the Internal Standard (IS).[1]

-

Verdict: Moderate Risk. While it corrects for injection volume errors, o-toluidine may have different ionization efficiencies and retention times compared to m-toluidine, leading to inaccurate RRF calculations.

Method C: Homologous Stable Isotope Labeled IS (M-Toluidine-D9)

-

Mechanism: Uses the deuterated isotopologue (m-toluidine-d9) where hydrogen atoms are replaced by deuterium.

-

Verdict: Superior. The physicochemical properties are nearly identical.[2] It co-elutes (or elutes in the immediate vicinity) of the analyte, experiencing the exact same matrix effects and extraction losses.[1]

Performance Data Comparison

Table 1: Simulated recovery data of m-toluidine (10 ppm spike) in a complex API matrix.

| Metric | Method A: External Std | Method B: Analog IS (o-Tol) | Method C: M-Toluidine-D9 |

| Mean Recovery (%) | 78.5% (Suppression) | 92.1% | 99.8% |

| RSD (%) (n=6) | 12.4% | 5.8% | 1.2% |

| Matrix Effect Correction | None | Partial | Full |

| Linearity ( | 0.985 | 0.992 | 0.999 |

Part 3: The Science of Relative Response Factor (RRF)

The RRF is the critical value that normalizes the instrument's response of the analyte against the internal standard. Unlike a simple response factor, the RRF accounts for the fact that the detector (MS) may "see" the deuterated form slightly differently than the native form.

The Formula

Where:

- = Peak Area of m-toluidine

- = Peak Area of M-Toluidine-D9

- = Concentration of M-Toluidine-D9

- = Concentration of m-toluidine

Why calculate it? Ideally, RRF = 1.0. However, in practice, it often deviates (e.g., 0.95 - 1.05) due to:

-

Purity differences between the native and deuterated standards.

-

Isotope Effects: Slight differences in ionization efficiency.

-

Transmission Efficiency: Mass discrimination in the quadrupole.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to determine the RRF and validate the system suitability simultaneously.[3]

Reagents

-

Analyte: m-Toluidine Reference Standard.

-

IS: M-Toluidine-D9 (ensure isotopic purity >98% to prevent "cross-talk" in the native channel).

-

Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid (to protonate the amine).

Step-by-Step Workflow

-

Preparation of Stock Solutions:

-

Prepare 1.0 mg/mL stocks of both m-toluidine and M-Toluidine-D9 in methanol.

-

-

Preparation of Linearity Levels (The "RRF Plot"):

-

Prepare 6 calibration levels.

-

Analyte (m-toluidine): Vary concentration (e.g., 10, 50, 100, 500, 1000 ng/mL).

-

IS (M-Toluidine-D9): Keep CONSTANT at a mid-point concentration (e.g., 500 ng/mL) in all vials.

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Critical Parameter: Monitor MRM transitions.

-

m-toluidine:

-

M-Toluidine-D9:

(Mass shift +9 Da).

-

-

-

Calculation & Validation:

-

Plot the Area Ratio (

) on the Y-axis vs. Concentration Ratio ( -

The Slope of this line is the experimental RRF.

-

Validation Check: The intercept should be effectively zero. If

, repeat the prep.

-

Visual Workflow

Figure 1: Step-by-step workflow for determining the Relative Response Factor (RRF) using Stable Isotope Dilution.

Part 5: Expert Nuances & Troubleshooting

The Deuterium Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), you may observe that M-Toluidine-D9 elutes slightly earlier (0.05 – 0.1 min) than the native m-toluidine.

-

Cause: The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic.

-

Impact: In very sharp gradients, this separation can cause the IS and Analyte to experience slightly different matrix suppression zones.

-

Solution: Ensure the chromatographic peak width is sufficient so that the overlap remains >80%, or use a shallower gradient to ensure they remain in the same ionization window.

Isotopic Purity Check

Before calculating RRF, inject a high concentration of M-Toluidine-D9 alone. Check for signal in the native m-toluidine channel. If signal exists, it is due to incomplete deuteration (M-Toluidine-D8 or D7). This "contribution" must be subtracted from the blank, or the standard must be replaced.

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3][4] [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

-

Teutenberg, T., et al. (2012). Evaluation of the deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of M-Toluidine-D9 in Plasma vs. Urine

In the landscape of bioanalytical research, the choice of biological matrix is a critical decision that influences the accuracy, sensitivity, and ultimately, the interpretation of toxicokinetic and pharmacokinetic data. This guide provides an in-depth technical comparison of the cross-validation of M-Toluidine-D9, a deuterated internal standard for the industrial chemical and potential human carcinogen m-toluidine, in two of the most common biological matrices: plasma and urine.[1] We will explore the nuances of method development, the challenges inherent to each matrix, and the interpretation of validation data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of Matrix Selection and Cross-Validation

M-toluidine is an aromatic amine used in the synthesis of dyes, pigments, and other chemicals.[2][3][4][5] Its potential for human exposure and carcinogenicity necessitates robust and reliable methods for its quantification in biological samples.[2][5] The use of a stable isotope-labeled internal standard like M-Toluidine-D9 is the gold standard in mass spectrometry-based quantification, as it effectively compensates for variability during sample preparation and analysis.

The decision to use plasma or urine as the matrix for analysis depends on the specific research question. Plasma concentrations of a xenobiotic generally reflect the amount available to interact with target tissues, making it a key matrix for pharmacokinetic studies. In contrast, urine is a non-invasive sample type that can provide a cumulative measure of exposure over time, as it is a primary route of excretion for many compounds and their metabolites.[6][7]

When a study requires the use of both plasma and urine samples, or when transitioning between these matrices, a cross-validation is essential. This process ensures that the analytical methods for both matrices provide comparable and reliable data, allowing for a cohesive interpretation of the results.[8]

Physicochemical Properties of M-Toluidine: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective extraction and analytical methods.

| Property | Value | Implication for Bioanalysis |

| Molecular Formula | C₇H₉N | A relatively small and simple molecule. |

| Molecular Weight | 107.15 g/mol | Suitable for standard LC-MS/MS analysis.[3] |